![molecular formula C20H18ClN3O4 B2804213 [2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 807338-39-2](/img/structure/B2804213.png)

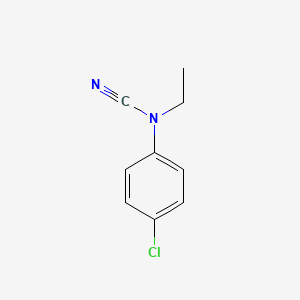

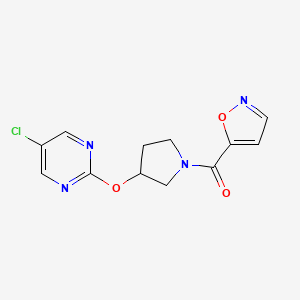

[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse and depend on the substituents present on the naphthyridine core .Applications De Recherche Scientifique

Gastric Antisecretory Properties

Research on 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, closely related to the compound , has demonstrated potent gastric antisecretory properties. These compounds were found to effectively lower total acid output in rat models, suggesting their potential for treating conditions related to excessive gastric acid secretion. The study detailed dose-response evaluations of specific derivatives, highlighting their greater potency compared to known antisecretory drugs like cimetidine (Santilli et al., 1987).

Antibacterial Activity

Several studies have focused on the synthesis and evaluation of naphthyridine derivatives, including the compound of interest, for their antibacterial properties. These derivatives have shown significant in vitro and in vivo antibacterial activity against a range of pathogens. One notable study synthesized a series of 1,8-naphthyridine derivatives, demonstrating enhanced antibacterial efficacy against Pseudomonas aeruginosa, a challenging bacterial pathogen. The structural modifications of these compounds significantly influence their antibacterial potency and spectrum (Hirose et al., 1982).

Synthetic Pathways and Intermediate Production

Research has also explored efficient synthetic pathways to create naphthyridine derivatives, including the compound , highlighting their significance as intermediates for further chemical transformations. Microwave-assisted synthesis methods have been developed to streamline the production of naphthyridine derivatives, reducing reaction times and steps compared to traditional methods. These advancements in synthesis techniques underscore the importance of naphthyridine derivatives as versatile intermediates in organic chemistry (Leyva-Ramos et al., 2017).

Cytotoxic Activity Against Cancer Cells

Naphthyridine derivatives, closely related to the compound of interest, have been evaluated for their cytotoxic activity against various cancer cell lines. These studies have identified specific derivatives with potent cytotoxicity, suggesting their potential as leads for the development of new anticancer agents. The structure-activity relationship analyses within these studies have provided valuable insights into the molecular features contributing to the cytotoxic effects of naphthyridine derivatives (Deady et al., 2005).

Mécanisme D'action

Orientations Futures

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The future directions in this field may involve the development of new synthetic methodologies for the construction of medicinally important scaffolds .

Propriétés

IUPAC Name |

[2-(4-chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-3-24-10-16(18(26)15-9-4-12(2)22-19(15)24)20(27)28-11-17(25)23-14-7-5-13(21)6-8-14/h4-10H,3,11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREBCSIRCXKTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)

![3-Butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2804141.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2804144.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)

![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)

![2-cyclohexyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2804148.png)

![5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-3-carboxamide](/img/structure/B2804153.png)